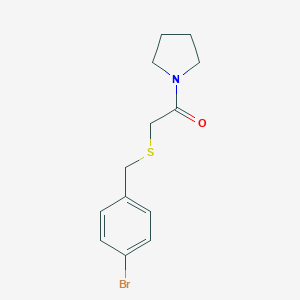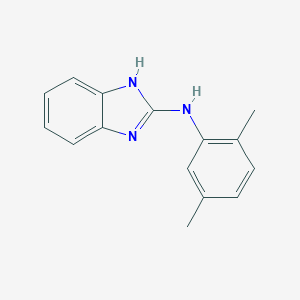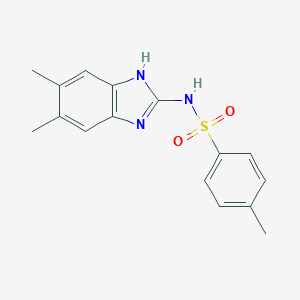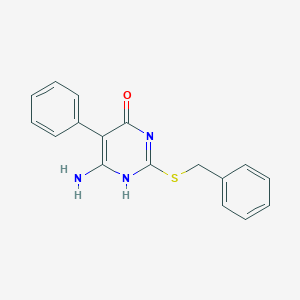
4-bromobenzyl 2-oxo-2-(1-pyrrolidinyl)ethyl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromobenzyl 2-oxo-2-(1-pyrrolidinyl)ethyl sulfide is a compound that features a pyrrolidine ring, a bromobenzyl group, and a thioacetyl linkage. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, which is a common scaffold in medicinal chemistry due to its versatility and biological activity . The presence of the bromobenzyl group and the thioacetyl linkage adds unique chemical properties to the compound, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 4-bromobenzyl 2-oxo-2-(1-pyrrolidinyl)ethyl sulfide typically involves the following steps:
Formation of the thioacetyl intermediate: This step involves the reaction of 4-bromobenzyl chloride with thiourea to form 4-bromobenzylthiourea.
Cyclization to form the pyrrolidine ring: The 4-bromobenzylthiourea is then reacted with chloroacetyl chloride in the presence of a base to form the thioacetyl intermediate.
Final coupling reaction: The thioacetyl intermediate is then coupled with pyrrolidine under basic conditions to form the final product, this compound.
Chemical Reactions Analysis
4-bromobenzyl 2-oxo-2-(1-pyrrolidinyl)ethyl sulfide undergoes various chemical reactions, including:
Oxidation: The thioacetyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromobenzyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Scientific Research Applications
4-bromobenzyl 2-oxo-2-(1-pyrrolidinyl)ethyl sulfide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules due to its versatile functional groups.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate due to its ability to interact with various biological targets.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromobenzyl 2-oxo-2-(1-pyrrolidinyl)ethyl sulfide involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes and receptors, modulating their activity. The bromobenzyl group can enhance the compound’s binding affinity to its targets, while the thioacetyl linkage can participate in redox reactions, affecting the compound’s overall activity .
Comparison with Similar Compounds
4-bromobenzyl 2-oxo-2-(1-pyrrolidinyl)ethyl sulfide can be compared with other similar compounds such as:
1-{[(4-Chlorobenzyl)thio]acetyl}pyrrolidine: This compound has a chlorobenzyl group instead of a bromobenzyl group, which can affect its reactivity and biological activity.
1-{[(4-Methylbenzyl)thio]acetyl}pyrrolidine: The presence of a methyl group instead of a bromine atom can lead to different chemical and biological properties.
1-{[(4-Nitrobenzyl)thio]acetyl}pyrrolidine: The nitro group can introduce additional reactivity and potential biological activities.
Properties
Molecular Formula |
C13H16BrNOS |
|---|---|
Molecular Weight |
314.24 g/mol |
IUPAC Name |
2-[(4-bromophenyl)methylsulfanyl]-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C13H16BrNOS/c14-12-5-3-11(4-6-12)9-17-10-13(16)15-7-1-2-8-15/h3-6H,1-2,7-10H2 |
InChI Key |
XIQCKLYTQWPTMK-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)CSCC2=CC=C(C=C2)Br |
Canonical SMILES |
C1CCN(C1)C(=O)CSCC2=CC=C(C=C2)Br |
solubility |
47.1 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![14,15-dimethyl-11-thia-1,3,9-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,5,9,12(17),13,15-heptaen-8-one](/img/structure/B296117.png)


![2-[3,7-dimethyl-8-(4-methylpiperazin-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]ethyl 3,4,5-trimethoxybenzoate](/img/structure/B296127.png)
![6-amino-2-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5-phenyl-1H-pyrimidin-4-one](/img/structure/B296130.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N,N-diethylacetamide](/img/structure/B296131.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B296132.png)
![6-amino-2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-phenyl-1H-pyrimidin-4-one](/img/structure/B296133.png)
![6-amino-2-[(4-chlorophenyl)methylsulfanyl]-5-phenyl-1H-pyrimidin-4-one](/img/structure/B296136.png)
![6-amino-2-[(2-chlorophenyl)methylsulfanyl]-5-phenyl-1H-pyrimidin-4-one](/img/structure/B296138.png)

![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B296140.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-benzylacetamide](/img/structure/B296141.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B296142.png)
